N-Phenethylpiperidin-4-amine
Overview
Description
N-Phenethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of N-substituted 4-piperidone derivatives with appropriate amines using sodium triacetoxyborohydride as a reducing agent
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase transfer catalysts to facilitate the reaction between 4-piperidinone and phenethyl bromide under biphasic conditions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Phenethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenethylpiperidin-4-one.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-phenethylpiperidin-4-one, alcohol derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes . By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
N-Phenethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
N-Phenethyl-4-piperidinone: Used as an intermediate in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: A precursor in the synthesis of fentanyl.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry.
Properties
IUPAC Name |
N-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,13-15H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNOCLAOGHGUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611909 | |
Record name | N-(2-Phenylethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942292-29-7 | |
Record name | N-(2-Phenylethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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